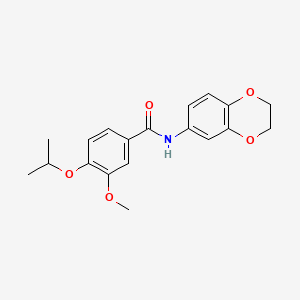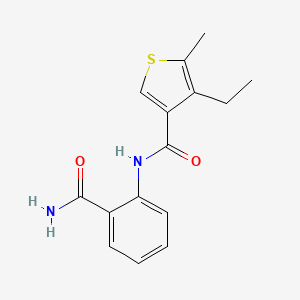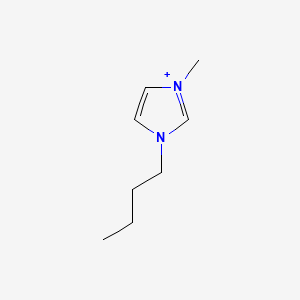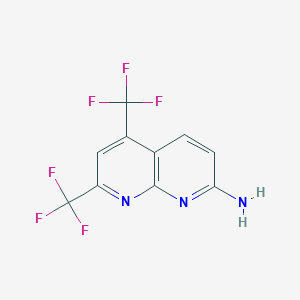![molecular formula C15H10N6O2 B1222492 2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B1222492.png)
2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(1-phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole is a member of tetrazoles.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Activities
1,3,4-Oxadiazole, a crucial component of the compound , is known for its diverse biological activities. It has been studied for its antibacterial, antimalarial, anti-inflammatory, antioxidant, antipyretic, and antihypertensive properties. Its derivatives have been synthesized using various methods and subjected to 2D-QSAR (Quantitative Structure-Activity Relationship) studies to analyze their anti-inflammatory activities (Somashekhar & Kotnal, 2020).
Antimicrobial and Hemolytic Activities
Derivatives of 1,3,4-oxadiazole have shown significant antimicrobial activities. A study synthesized a series of such derivatives and assessed them for their antimicrobial and hemolytic activities. Several compounds in this series exhibited notable effectiveness against selected microbial species, highlighting the potential of these derivatives in developing new antimicrobial agents (Gul et al., 2017).
Anticancer Activities
Research has also delved into the anticancer properties of 1,3,4-oxadiazole derivatives. One study focused on synthesizing oxadiazolyl tetrahydropyridines and examining their anticancer activities. The findings indicated moderate cytotoxicity of these novel compounds, suggesting their potential in cancer treatment (Redda & Gangapuram, 2007).
Photophysical Properties
The photophysical properties of 1,3,4-oxadiazole derivatives have been explored for potential applications in organic light-emitting diodes (OLEDs). A study examined carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles and their analogs, revealing promising attributes such as blue-shifted fluorescence and high external quantum efficiency (EQE) values in OLEDs (Cooper et al., 2022).
Computational and Pharmacological Evaluation
Computational techniques have been employed to assess the toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory properties of 1,3,4-oxadiazole and pyrazole derivatives. These evaluations have led to the identification of compounds with significant biological activities, paving the way for further pharmaceutical development (Faheem, 2018).
Propiedades
Fórmula molecular |
C15H10N6O2 |
|---|---|
Peso molecular |
306.28 g/mol |
Nombre IUPAC |
2-[4-(1-phenyltetrazol-5-yl)oxyphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10N6O2/c1-2-4-12(5-3-1)21-15(18-19-20-21)23-13-8-6-11(7-9-13)14-17-16-10-22-14/h1-10H |
Clave InChI |
VLHXRYVJTGASCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)C4=NN=CO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone](/img/structure/B1222410.png)

![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)
![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)
![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)
![N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1222421.png)
![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)



![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)
![6-(4-Methoxyphenoxy)-2-imidazo[1,2-b]pyridazinecarboxylic acid ethyl ester](/img/structure/B1222436.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B1222438.png)
